![molecular formula C9H9ClFNO2 B1312361 4-Chloro-3-fluoro-DL-phenylalanine CAS No. 439587-16-3](/img/structure/B1312361.png)
4-Chloro-3-fluoro-DL-phenylalanine
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Overview
Description
4-Chloro-3-fluoro-DL-phenylalanine is a compound with a molecular weight of 217.63 . It is known to act pharmacologically to deplete endogenous levels of serotonin . It is also an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .
Synthesis Analysis
Fluorinated phenylalanines, including this compound, have been synthesized using various methods . The synthetic approaches often involve introducing fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines .Molecular Structure Analysis
The IUPAC name for this compound is 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid . The InChI code for this compound is 1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .Chemical Reactions Analysis
This compound is known to inhibit 5-hydroxytrytamine (5-HT) synthesis . It can also reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .Physical And Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a boiling point of 243-245 degrees Celsius (dec.) . The compound is soluble to 10 mM in 1eq. NaOH and to 5 mM in water with gentle warming .Scientific Research Applications
Enzymatic Conversion and Gene Expression
4-Chloro-3-fluoro-DL-phenylalanine is used in enzymatic transformations and gene expression studies. Lycoris radiata, a galanthamine-producing plant, has genes like LrPAL3 and LrC4H that are involved in the conversion of L-Phenylalanine to trans-cinnamic acid, with the catalysis involving chloro- and fluoro-L-Phenylalanine derivatives. This process is crucial for the biosynthesis of Galanthamine, a drug used for Alzheimer's disease treatment, showcasing the application of this compound in understanding and enhancing drug production pathways (Li et al., 2018).
Photostabilization in Drug Design
Studies involving the photodehalogenation of fluoro or chlorobenzene derivatives, like this compound, reveal their potential in photostabilization and drug design. The introduction of SiMe3 and SnMe3 groups doesn't affect the photophysics significantly but helps in stabilizing triplet and singlet phenyl cations. This effect can be beneficial in designing less phototoxic fluorinated drugs, suggesting a potential application in making safer medications (Protti et al., 2012).
Radioisotope Labeling for PET Scans
This compound finds application in radioisotope labeling, particularly in the synthesis of 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) for PET scans. This method is crucial for neurologic and oncologic diagnoses, showcasing how this compound derivatives contribute to advancements in medical imaging (Wagner et al., 2009).
Biocatalysis and Pharmaceutical Production
Phenylalanine ammonia lyase from Arabidopsis thaliana is an effective catalyst for the amination of fluoro- and chloro-cinnamic acid derivatives, producing halogenated phenylalanine derivatives like this compound. This process is significant in the pharmaceutical industry for producing drugs like hypertension medication precursors. The efficient and selective biocatalysis highlights the role of this compound in medicinal chemistry and drug synthesis (Dressen et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-fluoro-DL-phenylalanine is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme that plays a crucial role in the synthesis of serotonin (5-HT), a neurotransmitter that regulates various physiological processes in the body .
Mode of Action
This compound acts as an inhibitor of TPH1 . By inhibiting TPH1, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels .
Biochemical Pathways
The inhibition of TPH1 disrupts the serotonin synthesis pathway . This disruption can lead to a variety of downstream effects, including changes in mood, sleep, appetite, and other physiological processes that are regulated by serotonin .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of serotonin synthesis by this compound can lead to a variety of effects at the molecular and cellular levels. For example, it has been shown to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARTVDUTCAAMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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